3-(4-Fluorophenyl)piperidine

Descripción general

Descripción

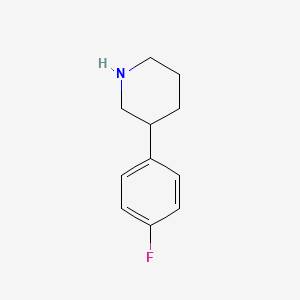

3-(4-Fluorophenyl)piperidine is an organic compound with the molecular formula C11H14FN It consists of a piperidine ring substituted with a 4-fluorophenyl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Another method involves the cyclization of 4-fluorophenylacetonitrile with piperidine in the presence of a base such as sodium hydride. This reaction also proceeds under mild conditions and provides a straightforward route to the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluorophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-fluorophenyl)piperidin-4-one.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted phenylpiperidines with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Activity

3-(4-Fluorophenyl)piperidine derivatives have been studied for their potential as antidepressants. The compound is structurally related to known selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine and citalopram, which are utilized in treating depression and anxiety disorders. Research indicates that modifications to the piperidine structure can enhance the pharmacological profile, improving efficacy against various mood disorders .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against human leukemia cells (K562 and Reh). For instance, a study identified that certain substituted phenyl derivatives showed enhanced ability to induce apoptosis in cancer cells at low concentrations. This suggests a promising avenue for developing new anticancer agents based on the piperidine scaffold .

Pharmacological Research

Neuropharmacological Studies

Studies involving 4'-F-PCP, a derivative of this compound, suggest its potential for inducing euphoric effects similar to phencyclidine (PCP). This raises concerns regarding its abuse potential, as animal studies have shown increased locomotor activity and self-administration behaviors in rodents . The implications of these findings highlight the need for careful evaluation of the compound's safety profile in therapeutic contexts.

Synthetic Methodologies

Synthesis of Fluorinated Piperidines

The synthesis of this compound is a topic of interest for chemists aiming to develop novel pharmaceuticals. Various methods have been explored to optimize yield and purity during synthesis. For example, efficient synthetic routes have been developed that involve fluorination processes at early stages to minimize loss during subsequent reactions . This is particularly relevant for producing compounds with high fluorine content, which are often more expensive due to the complexity of their synthesis.

Case Study 1: Antidepressant Development

In a study focusing on the antidepressant properties of piperidine derivatives, researchers synthesized several compounds based on the structure of this compound. They evaluated these compounds using in vitro assays to measure serotonin reuptake inhibition. The most promising candidates exhibited significant activity comparable to established SSRIs, indicating their potential for further development as therapeutic agents.

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer effects of various piperidine derivatives on human leukemia cell lines. The compound featuring the fluorinated phenyl group demonstrated notable cytotoxicity and induced apoptosis more effectively than its non-fluorinated counterparts. This study underscores the importance of structural modifications in enhancing biological activity.

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Fluorophenyl)piperidine: Similar structure but with the fluorophenyl group at a different position.

3-(4-Chlorophenyl)piperidine: Similar structure with a chlorine atom instead of fluorine.

3-(4-Methylphenyl)piperidine: Similar structure with a methyl group instead of fluorine.

Uniqueness

3-(4-Fluorophenyl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in medicinal chemistry.

Actividad Biológica

3-(4-Fluorophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and potential clinical implications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a para-fluorophenyl group. Its molecular formula is with a molecular weight of approximately 179.23 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, which can influence its biological interactions and pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Notably, it has been identified as a serotonin and norepinephrine reuptake inhibitor (SNRI) . This mechanism suggests potential applications in the treatment of mood disorders such as depression and anxiety .

Key Interaction Studies

- Serotonergic Activity : Research indicates that this compound interacts significantly with the serotonin receptor family, particularly the 5-HT receptors. This interaction profile suggests modulation of serotonergic signaling pathways, which is crucial for mood regulation.

- Norepinephrine Reuptake : The compound also demonstrates activity in inhibiting norepinephrine reuptake, which may enhance its antidepressant effects .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

- Antidepressant Potential : A study demonstrated that compounds similar to this compound exhibited significant antidepressant-like effects in animal models. These findings support the hypothesis that SNRIs can effectively alleviate symptoms of depression .

- Neurotransmitter Interaction : In vitro studies have shown that this compound selectively binds to serotonin receptors, enhancing serotonin signaling without significant side effects observed in other classes of antidepressants .

- Drug Development : The unique structural features of this compound make it a promising scaffold for developing new therapeutic agents targeting various CNS disorders, including anxiety and depression.

Safety and Toxicology

While the compound shows promise in therapeutic applications, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that this compound may cause skin irritation and is harmful if ingested . Further studies are necessary to evaluate its long-term safety and efficacy in clinical settings.

Propiedades

IUPAC Name |

3-(4-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQDGXBXNNRWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647989 | |

| Record name | 3-(4-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676495-94-6 | |

| Record name | 3-(4-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.